molecular formula C8H10BrNO2S B1455033 Methyl 2-bromo-5-propylthiazole-4-carboxylate CAS No. 1120214-96-1

Methyl 2-bromo-5-propylthiazole-4-carboxylate

Cat. No. B1455033
M. Wt: 264.14 g/mol
InChI Key: UTAVAGGVTNODOT-UHFFFAOYSA-N
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Description

“Methyl 2-bromo-5-propylthiazole-4-carboxylate” is a chemical compound with the CAS Number: 1120214-96-1 . Its molecular formula is C8H10BrNO2S and it has a molecular weight of 264.14 .

Physical and Chemical Properties This compound is a solid at room temperature . It should be stored in an inert atmosphere, at a temperature between 2-8°C .

Scientific Research Applications

Synthesis and Application in Medicinal Chemistry

Thiazole derivatives, closely related to Methyl 2-bromo-5-propylthiazole-4-carboxylate, have been extensively studied for their potential in medicinal chemistry. For example, novel compounds synthesized from related thiazole derivatives have shown weak growth inhibition on certain cancer cell lines, suggesting their potential in cancer research without cytotoxicity to normal cells, indicating selective action against tumor cells (Huang et al., 2017). This highlights the importance of thiazole derivatives in designing new anticancer agents with selective cytotoxicity.

Role in Organic Synthesis

Research has also focused on the utility of thiazole derivatives in organic synthesis. A study by Shin et al. (2003) discusses the synthesis of various thiazole and polythiazolyl derivatives from thiocarboxamide and β-bromoacyl compounds, showcasing the versatility of these compounds in synthesizing a wide range of polythiazole derivatives (Shin et al., 2003). This demonstrates the potential of Methyl 2-bromo-5-propylthiazole-4-carboxylate in contributing to the synthesis of complex organic molecules.

Advanced Material Research

Thiazole derivatives have also been explored for their application in advanced material research. For instance, the synthesis of phenanthrothiazoles and 1,2-di(heteroaryl)benzenes through successive Pd-catalyzed direct arylations reveals the potential of thiazole-based compounds in developing photoelectric functional materials, offering insights into the potential uses of Methyl 2-bromo-5-propylthiazole-4-carboxylate in materials science (Shi et al., 2017).

Green Chemistry

Moreover, the focus on green chemistry has led to the development of efficient one-pot synthesis methods for thiazole derivatives, illustrating the commitment to environmentally friendly chemical synthesis practices. Meng et al. (2014) describe a practical one-pot procedure for synthesizing 2-substituted-4-methylthiazole-5-carboxylates, which points towards the eco-friendly synthesis routes that could potentially incorporate Methyl 2-bromo-5-propylthiazole-4-carboxylate (Meng et al., 2014).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be hazardous . The hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

methyl 2-bromo-5-propyl-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO2S/c1-3-4-5-6(7(11)12-2)10-8(9)13-5/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTAVAGGVTNODOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(N=C(S1)Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70653365
Record name Methyl 2-bromo-5-propyl-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70653365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-bromo-5-propylthiazole-4-carboxylate

CAS RN

1120214-96-1
Record name Methyl 2-bromo-5-propyl-4-thiazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1120214-96-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-bromo-5-propyl-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70653365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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